![molecular formula C19H21N5O2 B14610962 2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 60160-77-2](/img/structure/B14610962.png)
2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound featuring an imidazole ring, a diazenyl group, and ethan-1-ol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves the coupling of 4,5-diphenyl imidazole with 4,4-diaminodiphenylmethane in a 1:2 molar ratio . The reaction is carried out under reflux conditions, often in the presence of a suitable solvent and catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazenyl group, potentially leading to the formation of amines.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine-containing compounds.
Aplicaciones Científicas De Investigación
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The diazenyl group may participate in redox reactions, altering the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole: A simpler imidazole compound with similar chemical properties.
2,4,5-Triphenylimidazole: Another imidazole derivative with distinct structural features.
1-(1H-imidazol-2-yl)ethan-1-ol: A related compound with an ethan-1-ol moiety.
Uniqueness
2,2’-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is unique due to its combination of an imidazole ring, diazenyl group, and ethan-1-ol moieties. This structural complexity provides it with a wide range of chemical and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60160-77-2 |
|---|---|
Fórmula molecular |
C19H21N5O2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-4-[[4-(1H-imidazol-2-yl)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C19H21N5O2/c25-13-11-24(12-14-26)18-7-5-17(6-8-18)23-22-16-3-1-15(2-4-16)19-20-9-10-21-19/h1-10,25-26H,11-14H2,(H,20,21) |
Clave InChI |
WGRHXEHHXIOLRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CN2)N=NC3=CC=C(C=C3)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
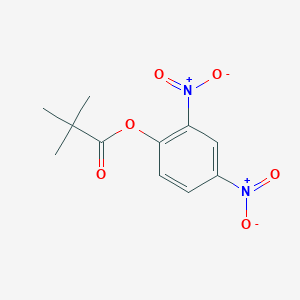
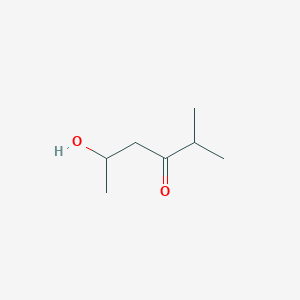
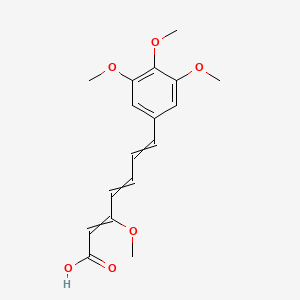
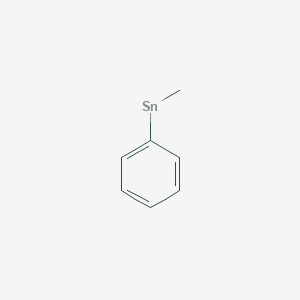
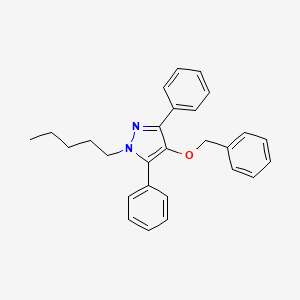


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
